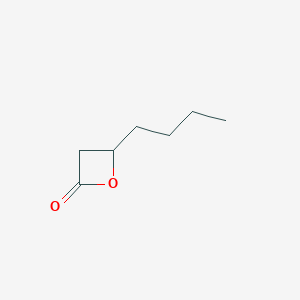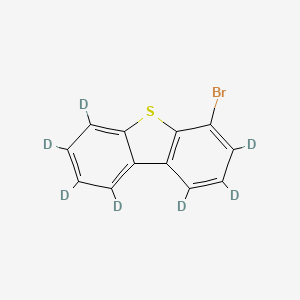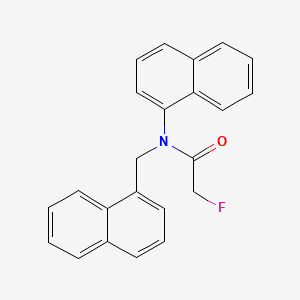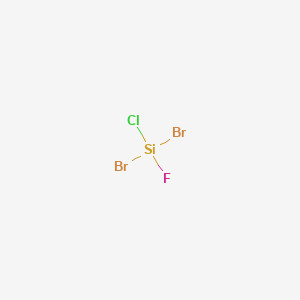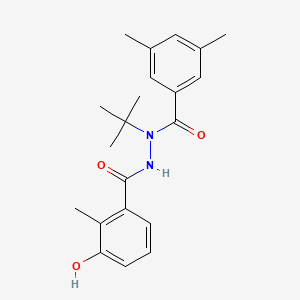
3-Hydroxy Methoxyfenozide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Methoxyfenozide is a derivative of Methoxyfenozide, a broad-spectrum insecticide belonging to the diacylhydrazine class. It is primarily used to control various insect pests, including moths and butterflies, by mimicking the action of the molting hormone ecdysone, causing premature molting and death of the larvae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Methoxyfenozide involves several steps, including the preparation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires solvents like methanol and reagents such as hydrochloric acid for extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like liquid chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy Methoxyfenozide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Applications De Recherche Scientifique
3-Hydroxy Methoxyfenozide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new insecticides.
Biology: Studied for its effects on insect physiology and development.
Medicine: Investigated for potential therapeutic applications due to its unique mechanism of action.
Industry: Used in agriculture to control pest populations and improve crop yields
Mécanisme D'action
3-Hydroxy Methoxyfenozide exerts its effects by acting as an ecdysone agonist. It binds to the ecdysone receptor in insect larvae, triggering premature molting and ultimately leading to the death of the larvae. This mechanism involves the activation of specific molecular pathways that disrupt normal development and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyfenozide: The parent compound, also an ecdysone agonist.
Tebufenozide: Another diacylhydrazine insecticide with a similar mode of action.
Halofenozide: A related compound used for similar pest control applications
Uniqueness
3-Hydroxy Methoxyfenozide is unique due to its specific hydroxyl and methoxy functional groups, which enhance its binding affinity to the ecdysone receptor and improve its insecticidal activity. This makes it more effective in controlling resistant insect populations compared to other similar compounds .
Propriétés
Numéro CAS |
252720-16-4 |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25) |
Clé InChI |
BFKZZXWIAWMKQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


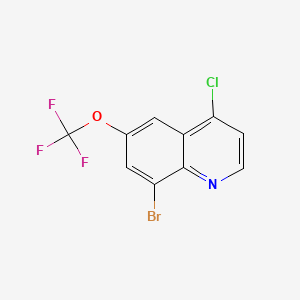
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
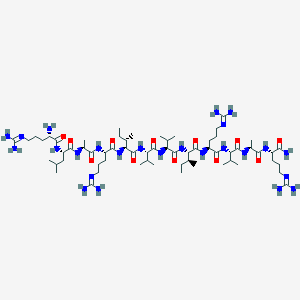
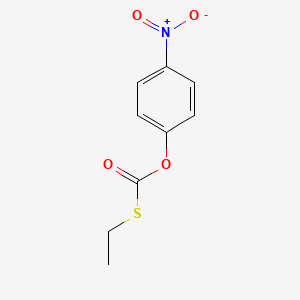
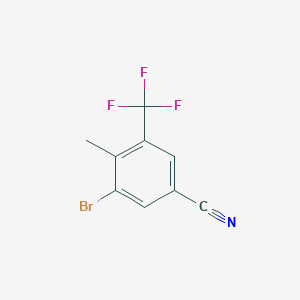
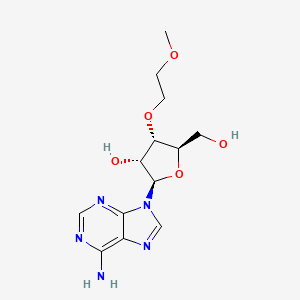
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13423754.png)

![6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine](/img/structure/B13423761.png)

